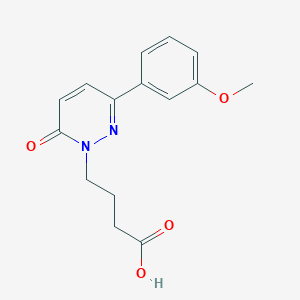![molecular formula C24H16N2 B2665461 2-[3-(2-Quinolinyl)phenyl]quinoline CAS No. 189694-27-7](/img/structure/B2665461.png)
2-[3-(2-Quinolinyl)phenyl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[3-(2-Quinolinyl)phenyl]quinoline” is a derivative of quinoline, which is one of the most common nitrogen-containing heterocycles . Quinoline has fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry . Functionalization of this moiety at different positions has allowed for varying pharmacological activities of its derivatives .
Synthesis Analysis
Quinoline derivatives have been synthesized using various methods over the last few decades . This includes classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline with excellent atom efficiency .Molecular Structure Analysis
The molecular formula of 2-Phenylquinoline, a similar compound, is C15H11N . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinoline and its derivatives have been synthesized using various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . Other methods include transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols .科学的研究の応用
Medicinal Chemistry
Quinolines, including “2-[3-(2-Quinolinyl)phenyl]quinoline”, have a variety of applications in medicinal chemistry . They are often used as building blocks in the synthesis of complex molecules with therapeutic properties .
Synthetic Organic Chemistry
Quinolines are important compounds in synthetic organic chemistry . They can be used to construct complex organic molecules, contributing to the development of new synthetic methods .
Industrial Chemistry
In the field of industrial chemistry, quinolines are used in the production of dyes, pharmaceuticals, and agrochemicals . Their unique structure makes them useful in a variety of industrial applications .
Green Chemistry
Quinolines are also involved in the development of greener and more sustainable chemical processes . For example, they can be synthesized using alternative reaction methods such as microwave synthesis, solvent-free reaction conditions, and the use of ionic liquids .
Drug Design
Functionalization of quinoline at different positions allows for varying pharmacological activities of its derivatives . This makes quinolines, including “2-[3-(2-Quinolinyl)phenyl]quinoline”, valuable in the design of new drugs .
Dual Mode of Action Drugs
Quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety, are of interest in synthesizing drug candidates with dual modes of action . This can help overcome toxicity and resistance among other issues .
作用機序
While the specific mechanism of action for “2-[3-(2-Quinolinyl)phenyl]quinoline” is not mentioned in the retrieved papers, quinoline and its derivatives are known to have a broad spectrum of bioactivity . They are of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(3-quinolin-2-ylphenyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2/c1-3-10-21-17(6-1)12-14-23(25-21)19-8-5-9-20(16-19)24-15-13-18-7-2-4-11-22(18)26-24/h1-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJTZSDOEHNNGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC(=CC=C3)C4=NC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2-Quinolinyl)phenyl]quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 6-amino-5-cyano-2-{[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl}-4-(pyridin-3-yl)-4H-pyran-3-carboxylate](/img/structure/B2665378.png)
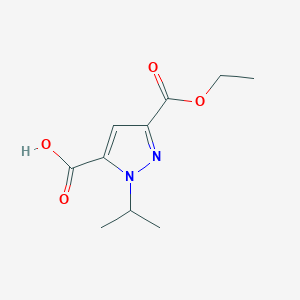
![4-methyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2665381.png)

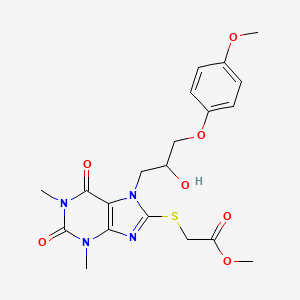
![1-Benzyl-3-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)urea](/img/structure/B2665386.png)
![3-(3,4-Dimethoxyphenyl)-5-[1-(2-fluorobenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2665387.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxypropan-1-one](/img/structure/B2665392.png)
![6-[(2Z)-3-(dimethylamino)prop-2-enoyl]-4-methyl-2-[4-(trifluoromethyl)phenyl]-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione](/img/structure/B2665393.png)
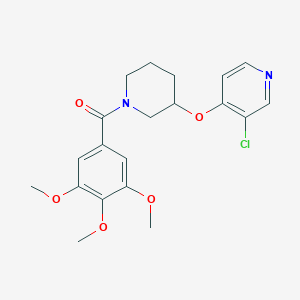
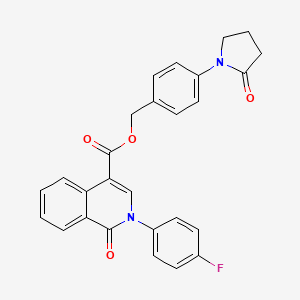
![6-(4-fluorophenyl)-3-(morpholin-4-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2665397.png)
